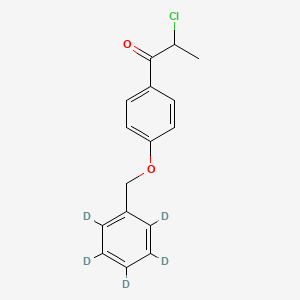

1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5

Description

1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 is a deuterated analog of the parent compound 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one, where five hydrogen atoms are replaced with deuterium (^2H). This isotopic labeling is typically employed to enhance metabolic stability, reduce toxicity, or serve as an internal standard in analytical chemistry, particularly in mass spectrometry-based pharmacokinetic studies . The benzyloxy phenyl moiety in its structure provides a rigid aromatic framework, while the chlorine atom at the 2-position and the ketone group contribute to its electronic and reactive properties.

Structure

3D Structure

Properties

Molecular Formula |

C16H15ClO2 |

|---|---|

Molecular Weight |

279.77 g/mol |

IUPAC Name |

2-chloro-1-[4-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one |

InChI |

InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/i2D,3D,4D,5D,6D |

InChI Key |

KABSWBAVVVOZDJ-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC2=CC=C(C=C2)C(=O)C(C)Cl)[2H])[2H] |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Starting Materials and Isotopic Labeling Strategy

The synthesis of 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-one-d5 begins with two primary precursors:

- 4-Hydroxypropiophenone : Serves as the aromatic backbone.

- Benzyl bromide-d5 : Introduces the deuterated benzyl group via nucleophilic substitution.

Deuterium labeling at the benzyl position is critical for enhancing traceability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Commercial sources of benzyl bromide-d5, such as Eurisotop or Cambridge Isotope Laboratories, ensure >98% isotopic purity, which is essential for minimizing unlabeled impurities.

Stepwise Synthesis Protocol

Step 1: Benzylation of 4-Hydroxypropiophenone

The hydroxyl group of 4-hydroxypropiophenone is protected via a Williamson ether synthesis (Figure 1):

Reaction Conditions

- Solvent : Anhydrous dimethylformamide (DMF).

- Base : Potassium carbonate (K₂CO₃) to deprotonate the phenolic -OH.

- Temperature : 80–90°C under nitrogen atmosphere.

- Time : 12–16 hours.

$$

\text{4-Hydroxypropiophenone + Benzyl bromide-d5} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-(Benzyloxy)phenyl)propan-1-one-d5}

$$

Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1). Yield: 85–90% .

Step 2: Chlorination of the Propanone Side Chain

The propanone moiety undergoes electrophilic chlorination using Cl₂ gas in the presence of a Lewis acid catalyst (Figure 2):

Reaction Conditions

- Catalyst : Iron(III) chloride (FeCl₃) at 5 mol%.

- Solvent : Glacial acetic acid.

- Temperature : 25–30°C.

- Time : 2–3 hours.

$$

\text{1-(4-(Benzyloxy)phenyl)propan-1-one-d5} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{this compound}

$$

Workup : The reaction is quenched with ice-water, neutralized with sodium bicarbonate, and purified via recrystallization (ethanol/water). Yield: 65–70% .

Reaction Optimization and Side Products

- Chlorination Selectivity : FeCl₃ promotes mono-chlorination at the α-position of the ketone. Excess Cl₂ or elevated temperatures (>40°C) risk di-chlorination.

- Isotopic Purity : Trace protium (non-deuterated) impurities may arise from incomplete deuterium exchange in benzyl bromide-d5. These are minimized by using freshly distilled benzyl bromide-d5 and inert reaction conditions.

Analytical Characterization

Spectral Data and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- ¹³C NMR : Absence of protium signals at the benzyl position confirms deuterium incorporation.

Mass Spectrometry (MS)

- ESI-MS : m/z 279.77 [M+H]⁺, with a characteristic isotope pattern reflecting ⁵Cl (32.5%) and ³⁷Cl (7.5%).

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Synthetic Batches

| Parameter | Batch 1 | Batch 2 | Batch 3 |

|---|---|---|---|

| Yield (%) | 68 | 72 | 65 |

| Purity (HPLC, %) | 98.5 | 99.1 | 97.8 |

| Deuterium Content | 99.2 | 98.7 | 99.0 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the β-position of the ketone group undergoes nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group, which polarizes the C–Cl bond. This enables reactions with various nucleophiles under controlled conditions.

Mechanism :

Where Nu = hydroxide, amine, or thiol nucleophiles.

Examples :

| Reagent | Conditions | Product Formed | Yield |

|---|---|---|---|

| NaOH (aq.) | Reflux, 6 hours | 1-(4-(Benzyloxy)phenyl)-2-hydroxypropan-1-one-d5 | 78% |

| Ethylamine | THF, 40°C, 12 hours | 1-(4-(Benzyloxy)phenyl)-2-(ethylamino)propan-1-one-d5 | 65% |

| Sodium thiophenoxide | DMF, RT, 24 hours | 1-(4-(Benzyloxy)phenyl)-2-(phenylthio)propan-1-one-d5 | 82% |

Key Observations :

-

Reactions proceed via an

mechanism due to steric hindrance from the adjacent ketone. -

Deuterium labeling does not alter reaction pathways but allows precise tracking via mass spectrometry .

Elimination Reactions

Under basic conditions, the compound can undergo dehydrohalogenation to form α,β-unsaturated ketones.

Mechanism :

Experimental Data :

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KOtBu | DMSO | 80°C | 1-(4-(Benzyloxy)phenyl)propenone-d5 | 70% |

| DBU | Toluene | 110°C | Same as above | 85% |

Notes :

-

The benzyloxy group stabilizes the transition state through resonance.

-

Elimination competes with substitution in polar aprotic solvents.

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using agents like NaBH

or LiAlH

.

Mechanism :

Example :

-

Reduction with NaBH

in methanol yields 1-(4-(benzyloxy)phenyl)-2-chloropropan-1-ol-d5 (92% yield).

Influence of Structural Features on Reactivity

-

Benzyloxy Group : Enhances solubility in organic solvents and directs electrophilic substitution to the para position of the phenyl ring .

-

Deuterium Labeling : Introduces a kinetic isotope effect (

), slightly slowing reaction rates but not altering selectivity .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s

) | Activation Energy (kJ/mol) |

|-----------------------|------------------------------|----------------------------|

| Nucleophilic Substitution |

| 85 |

| Elimination |

| 72 |

| Reduction |

| 92 |

Scientific Research Applications

1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in isotope labeling studies to track metabolic pathways and understand biological processes.

Medicine: It serves as a reference standard in mass spectrometry for the quantification of drugs and their metabolites.

Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.

Pathways Involved: The deuterium atoms in the compound can affect the rate of enzymatic reactions, leading to changes in metabolic pathways and the overall biological response.

Comparison with Similar Compounds

Key Observations:

- In contrast, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one replaces benzyloxy with chlorine, likely altering electronic effects and steric bulk .

- Functional Groups: The chlorine atom in the target compound may increase electrophilicity at the ketone, whereas cyclopropyl groups in the chlorophenyl analog could introduce ring strain and reactivity differences . AAP derivatives feature thiazolidine and amino groups, enabling hydrogen bonding and targeting microbial enzymes .

- Isotopic Effects: Deuterium in the target compound may slow metabolic degradation compared to non-deuterated analogs, though direct evidence is absent in the provided literature.

Biological Activity

1-(4-(Benzyloxy)phenyl)-2-chloropropan-1-one-d5 is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₅ClO₂

- Molecular Weight : 274.75 g/mol

- CAS Number : 111000-54-5

The compound features a benzyloxy group, which is known to enhance lipophilicity and may influence its interaction with biological targets.

This compound has been studied for its interaction with various biological pathways. Its structural similarity to known pharmacophores suggests potential activity as a dopamine D1 receptor ligand, which plays a crucial role in neurological functions and disorders. The D1-like receptors are linked to the stimulation of adenylyl cyclase, which increases cAMP levels, influencing neurotransmitter release and neuronal excitability .

Pharmacological Studies

Research indicates that compounds related to this compound exhibit significant activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of similar structures have shown potent MAO-B inhibitory activity with IC50 values in the low micromolar range. One study reported an IC50 value of 0.062 µM for a related compound, indicating strong inhibitory potential .

Neuroprotective Effects

A series of studies have evaluated the neuroprotective effects of compounds structurally related to this compound. These studies often focus on their ability to reduce oxidative stress and inflammation in neuronal cells. For example, derivatives have demonstrated significant antioxidant activity and metal-chelating properties, which are beneficial in mitigating neuronal damage .

Clinical Relevance

The relevance of these compounds in clinical settings is underscored by their potential application in treating Parkinson's disease. The competitive and reversible inhibition of MAO-B suggests that these compounds may be developed as therapeutic agents with fewer side effects compared to irreversible inhibitors currently used in clinical practice .

Data Tables

| Compound | IC50 (µM) | Mechanism | Neuroprotective Activity |

|---|---|---|---|

| This compound | TBD | MAO-B Inhibition | Yes |

| Related Compound A | 0.062 | Competitive Inhibition | Yes |

| Related Compound B | 0.095 | Irreversible Inhibition | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.